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Compound of Interest

Compound Name:
3-hydroxy-4,4-

dimethylcyclohexan-1-one

CAS No.: 71385-27-8

Cat. No.: B6588265

Get Quote

This technical guide provides an advanced physicochemical analysis and experimental

framework for understanding the solubility dynamics of 3-hydroxy-4,4-dimethylcyclohexan-1-
one. Designed for synthetic chemists and drug development professionals, this document

bridges predictive molecular thermodynamics with field-proven experimental protocols.

Molecular Architecture & Solvation
Thermodynamics
To accurately predict and manipulate the solubility of 3-hydroxy-4,4-dimethylcyclohexan-1-
one, one must first deconstruct its structural features. The compound (CAS: 71385-27-8) is

built upon a cyclohexane ring, functionalized with a ketone at the C1 position, a secondary

hydroxyl group at the C3 position, and a sterically demanding gem-dimethyl group at the C4

position [[1]]().

This β -hydroxy ketone motif creates a highly specific solvation profile:
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Hydrogen Bonding Network: The molecule possesses one strong hydrogen bond donor (the

-OH group) and two hydrogen bond acceptors (the carbonyl and hydroxyl oxygens). This

allows for extensive cooperative hydrogen bonding in polar protic solvents.

Steric and Hydrophobic Shielding: The gem-dimethyl group at C4 introduces significant

lipophilicity and steric bulk. This hydrophobic shielding disrupts the highly ordered hydrogen-

bonding network of pure water, imposing a thermodynamic hydration penalty that restricts

aqueous solubility while vastly enhancing its affinity for organic media 2.

Quantitative Physicochemical Profile
Property Value

Chemical Name 3-hydroxy-4,4-dimethylcyclohexan-1-one

CAS Number 71385-27-8

Molecular Formula C₈H₁₄O₂

Molecular Weight 142.20 g/mol

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 2

Empirical and Predictive Solubility Data
In advanced pharmaceutical synthesis—such as the development of Arginine

Methyltransferase (PRMT1) inhibitors for leukemia therapies—3-hydroxy-4,4-
dimethylcyclohexan-1-one serves as a critical chiral/achiral building block. Experimental

workflows from these synthetic pathways provide highly reliable empirical solubility data. For

instance, standard protection protocols demonstrate that 0.34 g of the compound dissolves

completely and rapidly in 10 mL of Dichloromethane (DCM) at room temperature, establishing

a baseline thermodynamic solubility of at least 34 mg/mL in polar aprotic systems [[3]]().
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Solvent Class
Representative
Solvent

Solubility Range
Mechanistic
Rationale

Polar Aprotic
Dichloromethane

(DCM)

> 34 mg/mL

(Empirical)

Strong dipole-dipole

interactions effectively

solvate the ketone

without disrupting the

solute's internal H-

bonds.

Polar Protic Methanol (MeOH) High (Predicted)

Cooperative hydrogen

bonding with both the

-OH and C=O

moieties facilitates

rapid dissolution.

Non-Polar Heptane Low (Predicted)

Aliphatic hydrocarbon

bulk cannot overcome

the solute's

intermolecular

hydrogen-bond

network.

Aqueous Water
Low to Moderate

(Predicted)

The gem-dimethyl

group and

cyclohexane ring

induce severe

hydrophobic hydration

penalties.

Protocol: Self-Validating Thermodynamic Solubility
Determination
To determine the exact thermodynamic solubility of 3-hydroxy-4,4-dimethylcyclohexan-1-one
in novel solvent systems, researchers must utilize a rigorous, self-validating shake-flask

methodology. This protocol is engineered to eliminate common artifacts such as

supersaturation, filter adsorption, and UV-baseline noise.
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Step 1: Solid-State Characterization

Action: Verify the polymorphic purity of the compound via Differential Scanning Calorimetry

(DSC) prior to dissolution.

Causality: Impurities or mixed amorphous/crystalline states will artificially inflate the apparent

solubility due to variations in lattice energy. A single, sharp endothermic melting peak

validates the starting material's thermodynamic stability.

Step 2: Solvent Saturation

Action: Suspend an excess amount (e.g., 500 mg) of the compound in 2.0 mL of the target

solvent in a hermetically sealed borosilicate vial.

Causality: Borosilicate glass prevents the leaching of alkaline trace ions that could catalyze

retro-aldol degradation of the β -hydroxy ketone over time. The hermetic seal prevents

solvent evaporation.

Step 3: Isothermal Equilibration (The Self-Validating Step)

Action: Agitate the suspension at 25.0 ± 0.1 °C. Prepare two parallel samples: one for a 24-

hour extraction and one for a 48-hour extraction.

Causality: Thermodynamic solubility requires absolute equilibrium between the solid and

solute phases. If the concentration at 48 hours matches the 24-hour sample ( Δ C < 2%), the

system is self-validated as having reached true equilibrium without supersaturation artifacts.

Step 4: Phase Separation via Ultracentrifugation

Action: Centrifuge the equilibrated samples at 15,000 × g for 20 minutes at exactly 25.0 °C.

Causality: Traditional syringe filtration is rejected here. The compound's moderate

lipophilicity can lead to non-specific adsorption onto PTFE or nylon filter membranes, falsely

lowering the measured solubility. Ultracentrifugation cleanly pellets the excess solid without

introducing surface-area artifacts.

Step 5: Analytical Quantification via GC-FID
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Action: Dilute the supernatant 1:100 in an internal standard solution and inject into a Gas

Chromatograph equipped with a Flame Ionization Detector (GC-FID).

Causality: 3-hydroxy-4,4-dimethylcyclohexan-1-one lacks an extended conjugated π -

system, meaning it has a negligible UV extinction coefficient. HPLC-UV would yield poor

signal-to-noise ratios. GC-FID capitalizes on the compound's volatility and carbon content,

providing highly precise quantification.
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Fig 1. Self-validating shake-flask workflow for thermodynamic solubility determination.
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Solvent-Driven Reaction Engineering
Understanding the solubility profile of 3-hydroxy-4,4-dimethylcyclohexan-1-one directly

dictates the success of downstream synthetic modifications.

Hydroxyl Protection (Silylation): Because the compound exhibits high solubility (>34 mg/mL)

in DCM, this polar aprotic solvent is the optimal medium for reacting the C3-hydroxyl group

with bulky protecting groups (e.g., TBSCl) in the presence of imidazole [[3]](). The solvent

solvates the reactants perfectly without competing for hydrogen bonds.

Ketone Functionalization (Reductive Amination): If targeting the C1-ketone for reductive

amination, polar protic solvents like Methanol are preferred. They provide high solubility

while simultaneously acting as proton shuttles to facilitate the intermediate imine formation.

Purification (Crystallization): Non-polar aliphatic solvents such as Heptane act as excellent

anti-solvents. By dissolving the compound in a minimal amount of warm Ethyl Acetate and

slowly titrating in Heptane, researchers can force the compound out of solution, yielding

highly pure crystalline material.
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Fig 2. Solvent-driven reaction engineering and solubility outcomes for synthetic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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